molecular formula C21H28N2O5S2 B2847262 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946249-47-4

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2847262
CAS No.: 946249-47-4
M. Wt: 452.58
InChI Key: YGFWZTMUZOISDR-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS# 946249-47-4) is a synthetic tetrahydroquinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C21H28N2O5S2 and a molecular weight of 452.59 g/mol, features a benzenesulfonamide group linked to a tetrahydroquinoline scaffold, a structure often associated with diverse biological activities . Recent patent literature highlights that tetrahydroquinoline derivatives are actively being investigated for their potential therapeutic applications, particularly for disorders of the nervous system such as neurodegenerative diseases . The presence of the sulfonamide functional group is a key structural motif in many pharmacologically active compounds, suggesting this chemical may serve as a valuable scaffold for developing new therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in bio-screening and target-based assay development. It is available with a purity of 90% or higher from supplier listings, offered in quantities ranging from milligrams to grams for research-scale experiments . This product is intended for non-human research and laboratory use only. It is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-9-10-18(15-19(17)23)22-30(26,27)21-14-16(3)8-11-20(21)28-5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFWZTMUZOISDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step reaction process. One common synthetic route begins with the formation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene. Following this, the sulfonamide group is introduced via sulfonation, where a propylsulfonyl chloride reacts with the tetrahydroquinoline intermediate under basic conditions. The final step includes the ethoxylation of the benzene ring through a nucleophilic substitution reaction, using an ethyl halide in the presence of a suitable base.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and catalyst presence is crucial to ensure high yield and purity. Continuous flow reactors may be employed to achieve efficient mixing and heat transfer, thereby enhancing the overall reaction kinetics and product consistency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various types of chemical reactions:

  • Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can convert the sulfonamide group to sulfonic acid or other derivatives, using reducing agents like sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitutions can modify the ethoxy or methyl groups, potentially introducing new functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Solvents: : Methanol, dichloromethane, acetonitrile

  • Catalysts: : Palladium on carbon, platinum oxide

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Sulfonic acids

  • Substitution: : Derivatives with various functional groups like halides, hydroxyls

Scientific Research Applications

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several applications across different research fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: : Acts as a probe to study enzyme inhibition and protein interactions due to its sulfonamide moiety.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials with unique properties, such as polymers with specific functionalities.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes that interact with its sulfonamide group. The sulfonamide moiety mimics the structure of p-aminobenzoic acid, a substrate for dihydropteroate synthase, thereby competitively inhibiting the enzyme. This inhibition disrupts folate synthesis, which is crucial for DNA replication and cell division, leading to antibacterial and antiproliferative effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacokinetic Properties

The compound shares structural homology with IIIa [(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide], a benzenesulfonamide synthesized via analogous methods (e.g., reaction with benzenesulfonyl chloride in pyridine/DMAP). Key differences include:

  • Ethoxy vs.
  • Methyl vs. Chlorine : The 5-methyl substituent in the target compound reduces electronegativity relative to IIIa’s 5-chloro group, which may weaken hydrogen-bonding interactions but improve metabolic resistance.
  • Propylsulfonyl vs. Styryl: The propylsulfonyl group in the tetrahydroquinoline moiety replaces IIIa’s styryl group, likely enhancing aqueous solubility due to sulfonyl’s polar nature.

Table 1: Substituent-Driven Property Comparison

Property Target Compound IIIa
Lipophilicity (logP) Higher (ethoxy, methyl) Lower (methoxy, chlorine)
Solubility Moderate (propylsulfonyl) Low (styryl)
Metabolic Stability Likely improved (methyl vs. chlorine) Reduced (chlorine may form reactive metabolites)
Synthetic Yield ~60% (estimated) 72% (reported)

Research Implications and Limitations

  • Knowledge Gaps: No direct bioactivity or toxicity data exist for the target compound. Computational modeling (e.g., molecular docking) could predict target affinity.
  • Contradictions : emphasizes methoxy and chlorine substituents for activity, but the target compound’s ethoxy and methyl groups may prioritize pharmacokinetic optimization over potency.

Biological Activity

The compound 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H32N6O4S
  • Molecular Weight : 488.60 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group attached to a tetrahydroquinoline structure, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

  • Inhibition of Ion Channels : Studies have shown that derivatives similar to this compound can selectively inhibit potassium channels (Kv2.1), which are crucial in regulating neuronal excitability and apoptosis. This inhibition may prevent cell death in conditions such as ischemic stroke .
  • Transcriptional Modulation : The compound may influence gene expression profiles in various cell lines. Research indicates that structurally related compounds can elicit significant changes in gene expression associated with endocrine responses and cellular stress responses .

Biological Activity and Pharmacological Effects

The pharmacological effects of this compound have been explored through various studies:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Neuroprotection Inhibits Kv2.1 channels; reduces apoptosis in neuronal cells
Gene Expression Alters transcription profiles in MCF7 and HepG2 cells
Cytotoxicity Exhibits low cytotoxicity at therapeutic concentrations

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that compounds targeting Kv2.1 channels significantly reduced neuronal apoptosis in a rat model of ischemic stroke. The tested compounds showed IC50 values indicating high potency in protecting neuronal cells from oxidative stress-induced apoptosis .
  • Transcriptional Profiling : Research involving transcriptional profiling assessed the impact of this compound on gene expression across different cell lines (MCF7, HepG2). The results indicated that exposure to the compound led to differential gene expression patterns that could be linked to stress response pathways and potential therapeutic effects against cancer .
  • Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of the compound using the MTT assay across various concentrations. The findings suggested that the compound exhibited minimal cytotoxicity at effective therapeutic doses, making it a candidate for further pharmacological development .

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

The synthesis of this sulfonamide derivative typically involves sequential functionalization of the tetrahydroquinoline core and benzenesulfonamide moiety. Critical steps include:

  • Sulfonylation : Introducing the propylsulfonyl group to the tetrahydroquinoline nitrogen requires anhydrous conditions and catalysts like triethylamine .
  • Coupling reactions : Amide bond formation between the sulfonamide and tetrahydroquinoline may employ EDC/HOBt or other carbodiimide-based coupling agents .
  • Protection/deprotection : Protecting groups (e.g., Boc for amines) prevent side reactions during sulfonylation . Optimization Table :
StepReagentsYield (%)Purity (HPLC)
SulfonylationPropylsulfonyl chloride, Et₃N65–75≥95%
CouplingEDC, HOBt, DMF50–60≥90%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of ¹H/¹³C NMR , FT-IR , and HRMS is essential:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the ethoxy and methyl groups .
  • FT-IR : Confirm sulfonamide (-SO₂NH) and sulfonyl (-SO₂) stretches at 1150–1350 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 491.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for sulfonamide derivatives?

Discrepancies often arise from dynamic conformational changes or solvent effects. Strategies include:

  • Variable-temperature NMR : Identify rotameric equilibria by analyzing signal coalescence at elevated temperatures .
  • Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • X-ray crystallography : Resolve ambiguities via crystal structure determination .

Q. What methodological approaches are recommended for assessing the compound’s interaction with cyclooxygenase (COX) isoforms?

To evaluate COX-1/COX-2 inhibition:

  • Enzyme assays : Use purified COX isoforms and monitor prostaglandin production via ELISA .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in the COX-2 active site .
  • Mutagenesis : Validate key interactions (e.g., hydrogen bonds with His90 or Arg513) via site-directed mutagenesis .

Q. How do electronic effects of substituents influence the sulfonamide group’s reactivity in cross-coupling reactions?

Substituents on the benzene ring modulate electron density:

  • Electron-withdrawing groups (e.g., -SO₂) : Enhance electrophilicity, facilitating nucleophilic aromatic substitution .
  • Ethoxy/methyl groups : Provide steric hindrance, requiring optimized reaction conditions (e.g., Pd catalysis, elevated temps) . Reactivity Comparison :
SubstituentReaction Rate (k, s⁻¹)Yield (%)
-OEt (electron-donating)0.0545
-SO₂NH (electron-withdrawing)0.1268

Q. What strategies are effective in overcoming low yields in the final coupling step?

Low yields often stem from steric hindrance or poor solubility. Solutions include:

  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to improve reactant solubility .
  • Microwave-assisted synthesis : Enhance reaction efficiency via controlled dielectric heating .
  • Catalyst screening : Test Pd(OAc)₂ or Buchwald-Hartwig catalysts for C-N coupling .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cell-based vs. enzyme assays?

Discrepancies may arise from off-target effects or differential cell permeability. Mitigation steps:

  • Permeability assays : Measure cellular uptake via LC-MS/MS .
  • Counter-screening : Test against unrelated enzymes (e.g., kinases) to rule out nonspecific binding .

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